molecular formula C8H7ClN2 B1453358 (2-Chlorobenzyl)cyanamide CAS No. 1248431-20-0

(2-Chlorobenzyl)cyanamide

Cat. No.: B1453358
CAS No.: 1248431-20-0
M. Wt: 166.61 g/mol
InChI Key: YDLVNCALIGQANA-UHFFFAOYSA-N
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Description

(2-Chlorobenzyl)cyanamide is an organic compound with the molecular formula C8H7ClN2 It features a benzyl group substituted with a chlorine atom at the ortho position and a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chlorobenzyl)cyanamide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with sodium cyanamide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve sodium cyanamide in water.
  • Add 2-chlorobenzyl chloride to the solution.
  • Stir the mixture at room temperature for several hours.
  • Extract the product with an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorobenzyl)cyanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The cyanamide group can be reduced to form primary amines or oxidized to form nitriles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation.

    Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.

Major Products Formed

    Substitution Reactions: Products include substituted benzyl cyanamides with various functional groups.

    Oxidation and Reduction: Products include primary amines and nitriles.

    Cyclization Reactions: Products include heterocyclic compounds with potential pharmaceutical applications.

Scientific Research Applications

(2-Chlorobenzyl)cyanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Cyanamide: Similar structure but lacks the chlorine substituent.

    (4-Chlorobenzyl)cyanamide: Chlorine atom is at the para position instead of the ortho position.

    (2-Bromobenzyl)cyanamide: Bromine atom replaces the chlorine atom.

Uniqueness

(2-Chlorobenzyl)cyanamide is unique due to the presence of the chlorine atom at the ortho position, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-chlorophenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLVNCALIGQANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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